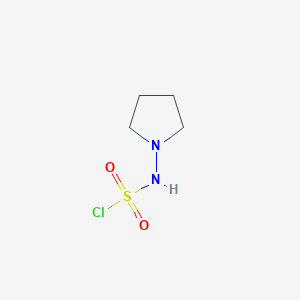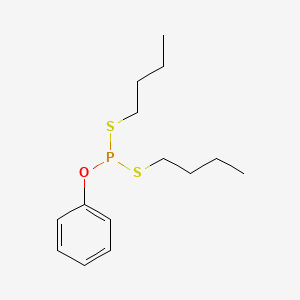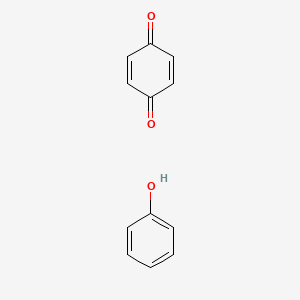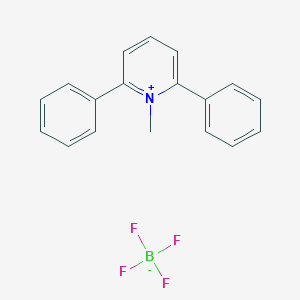
Di(phenylmercury) dodecylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(phenylmercury) dodecylsuccinate is a chemical compound with the molecular formula C28H38Hg2O4.
Preparation Methods
The synthesis of Di(phenylmercury) dodecylsuccinate typically involves the reaction of phenylmercury acetate with dodecylsuccinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Di(phenylmercury) dodecylsuccinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.
Reduction: Reduction reactions can convert this compound into other mercury compounds.
Substitution: The phenyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Di(phenylmercury) dodecylsuccinate has been explored for its applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other mercury-containing compounds.
Biology: Studies have investigated its potential biological effects and interactions with biological molecules.
Medicine: Research has explored its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Mechanism of Action
The mechanism of action of Di(phenylmercury) dodecylsuccinate involves its interaction with molecular targets, primarily through the mercury atoms. These interactions can lead to the formation of complexes with biological molecules, affecting their function. The pathways involved in its mechanism of action include binding to thiol groups in proteins and enzymes, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Di(phenylmercury) dodecylsuccinate can be compared with other mercury-containing compounds, such as:
- Phenylmercury acetate
- Phenylmercury chloride
- Di(phenylmercury) succinate
These compounds share similar chemical properties due to the presence of mercury and phenyl groups but differ in their specific structures and reactivity. This compound is unique due to the presence of the dodecylsuccinate moiety, which imparts distinct chemical and physical properties .
Properties
CAS No. |
24806-32-4 |
|---|---|
Molecular Formula |
C28H38Hg2O4 |
Molecular Weight |
839.8 g/mol |
IUPAC Name |
2-[2-oxo-2-(phenylmercuriooxy)ethyl]tetradecanoyloxy-phenylmercury |
InChI |
InChI=1S/C16H30O4.2C6H5.2Hg/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;2*1-2-4-6-5-3-1;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);2*1-5H;;/q;;;2*+1/p-2 |
InChI Key |
MQEJYIMYBBHTMM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC(CC(=O)O[Hg]C1=CC=CC=C1)C(=O)O[Hg]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)

![diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate](/img/structure/B14147461.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)



![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)

![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)

![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
